2-Chloroindeno[1,2,3-de]quinoline
Description
2-Chloroindeno[1,2,3-de]quinoline is a polycyclic aromatic compound characterized by a fused indenoquinoline scaffold with a chlorine substituent at the 2-position. This structure combines the planar aromaticity of quinoline with the rigidity of the indeno moiety, which confers unique electronic and steric properties. The chlorine substituent likely enhances reactivity in cross-coupling reactions or modulates lipophilicity for pharmaceutical applications, as seen in other chlorinated quinolines like 3-(chloromethyl)quinoline hydrochloride, a key intermediate in drug synthesis .
Properties
CAS No. |
6297-30-9 |
|---|---|
Molecular Formula |
C15H8ClN |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-chloro-4-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5,7,9(16),10,12,14-octaene |
InChI |
InChI=1S/C15H8ClN/c16-14-8-12-10-5-2-1-4-9(10)11-6-3-7-13(17-14)15(11)12/h1-8H |
InChI Key |
NMJGBCONSRNWQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=NC4=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroindeno[1,2,3-de]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α,β-unsaturated aldehydes as starting materials . The reaction conditions often involve the use of catalysts such as glassy carbon and molecular iodine under solvent-free or microwave-assisted conditions . These methods are designed to be efficient and environmentally friendly, avoiding the use of hazardous reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation are employed to optimize the production process. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloroindeno[1,2,3-de]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as or .
Reduction: Reduction reactions typically involve reagents like or .
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with reagents such as sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
The reactions of this compound are often carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions .
Major Products Formed
The major products formed from these reactions include various substituted quinolines and indeno derivatives . These products are of interest for their potential biological and chemical properties .
Scientific Research Applications
2-Chloroindeno[1,2,3-de]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: It finds applications in the development of dyes , pigments , and organic semiconductors .
Mechanism of Action
The mechanism of action of 2-Chloroindeno[1,2,3-de]quinoline involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial DNA gyrase and topoisomerase IV , leading to the disruption of DNA replication and cell death . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Fused Systems: Indenoquinoline derivatives exhibit planar aromaticity, enhancing π-π stacking interactions critical for optoelectronic applications . In contrast, indoloquinolines (e.g., neocryptolepine analogues) prioritize N-alkyl modifications for improved bioavailability in drug design .
- Chlorine Substituents: Chlorine at the 2-position (vs. 3-position in 3-(chloromethyl)quinoline) may influence regioselectivity in reactions or alter binding affinity in biological targets .
Physicochemical Properties
- Solubility: Chlorinated quinolines (e.g., 3-(chloromethyl)quinoline hydrochloride) exhibit moderate aqueous solubility due to halogen electronegativity, whereas triazole hybrids face solubility challenges with longer alkanoyl chains .
- Stability: The aromatic indenoquinoline scaffold confers thermal stability, advantageous for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
